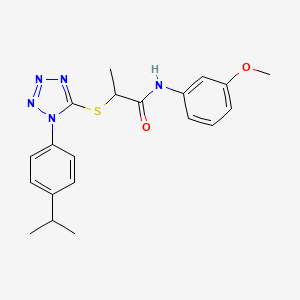

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" is a chemical compound that combines structural elements of tetrazole and propanamide, offering unique potential across various scientific fields. Its complex molecular architecture underscores its versatility and significance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of "2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" typically involves a series of organic reactions, commencing with the formation of the tetrazole ring followed by thioamide linkage formation.

Formation of Tetrazole Ring: : The tetrazole ring is often synthesized through cycloaddition reactions involving azides and nitriles.

Thioamide Linkage Formation:

Industrial Production Methods

In industrial settings, the production of this compound leverages batch or continuous flow processes, ensuring scalability and consistency. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" participates in various chemical reactions:

Oxidation: : It undergoes oxidation reactions, transforming thiol groups into sulfonyl derivatives.

Reduction: : The compound's functional groups are susceptible to reduction, affecting the tetrazole and propanamide moieties.

Substitution: : The aromatic rings enable electrophilic and nucleophilic substitution reactions, modifying the compound's properties and reactivity.

Common Reagents and Conditions

Oxidizing Agents: : H₂O₂, KMnO₄.

Reducing Agents: : LiAlH₄, NaBH₄.

Substitution Reagents: : Halogenating agents, nucleophiles.

Major Products

The compound's reactions typically yield derivatives with modified functional groups, enhancing or altering its chemical behavior and application potential.

Aplicaciones Científicas De Investigación

"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" has broad scientific research applications:

Chemistry

Catalysis: : It serves as a ligand in catalytic reactions, influencing reaction rates and selectivity.

Biology

Biomolecular Interactions: : The compound's structure allows it to interact with enzymes and proteins, offering insights into biological processes.

Medicine

Pharmaceutical Research: : Its derivatives are explored for therapeutic potentials, including anti-inflammatory and anticancer activities.

Industry

Material Science: : The compound contributes to the development of advanced materials with specific mechanical or electronic properties.

Mecanismo De Acción

The compound's mechanism of action revolves around its ability to interact with molecular targets such as enzymes and receptors. The tetrazole moiety, in particular, plays a crucial role in binding interactions, influencing biological pathways and eliciting specific effects.

Comparación Con Compuestos Similares

When comparing "2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" with similar compounds, its uniqueness becomes apparent.

Similar Compounds

1H-Tetrazol-5-thiol Derivatives: : These compounds share the tetrazole core but differ in their functional groups, affecting their reactivity and applications.

Aryl Propanamides: : Structural analogs that offer insights into the role of the propanamide group in modulating chemical properties.

Uniqueness

The unique combination of the tetrazole and propanamide moieties imparts distinct characteristics to "this compound," distinguishing it from other compounds in terms of reactivity and application potential.

Actividad Biológica

The compound 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of the compound is C20H23N5O2S, with a molecular weight of approximately 397.49 g/mol. The structure includes:

- Tetrazole Ring : Known for enhancing biological activity.

- Thioamide Group : Contributes to the reactivity and biological interactions.

- Methoxyphenyl Group : Influences lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The structural components enable it to form hydrogen bonds and engage in π-π interactions, which are critical for binding to biological macromolecules.

Potential Mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that the compound may exert analgesic effects through the inhibition of pro-inflammatory cytokines and mediators.

- Enzyme Inhibition : The tetrazole and thioamide functionalities may allow for selective binding to specific enzymes, thereby modulating their activity.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds featuring a thioamide group are often investigated for their anti-inflammatory properties. The compound has shown promise in reducing inflammation and pain through the modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with other tetrazole derivatives can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-ethoxyphenyl)-1H-tetrazole | Ethoxy group | Moderate antimicrobial |

| 2-(4-isopropylphenyl)-N-acetylacetamide | Acetamide group | Anti-inflammatory |

| 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio) | Chlorophenyl group | Antimicrobial |

Case Studies

While specific case studies focusing exclusively on this compound are sparse, related research on tetrazole derivatives provides insights into their biological activities:

- Study on Tetrazole Derivatives : A study indicated that certain tetrazole derivatives exhibited significant anti-inflammatory and analgesic properties through cytokine modulation.

- Antimicrobial Activity : Research has shown that similar compounds can inhibit bacterial growth, suggesting that this compound may also possess antimicrobial properties.

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13(2)15-8-10-17(11-9-15)25-20(22-23-24-25)28-14(3)19(26)21-16-6-5-7-18(12-16)27-4/h5-14H,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJOPAMVVXRYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.